

# A Comparative Analysis of Andolast and Sodium Cromoglycate in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of **Andolast** and sodium cromoglycate, two mast cell stabilizing agents used in the management of allergic diseases. The information presented is based on available preclinical and clinical data to support research and development in the field of anti-allergic therapies.

#### **Mechanism of Action: A Tale of Two Stabilizers**

Both **Andolast** and sodium cromoglycate exert their therapeutic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms. However, their precise molecular mechanisms of action exhibit some distinctions.

**Andolast**: This newer anti-inflammatory and anti-allergic agent demonstrates a multifaceted mechanism. Primarily, it blocks the influx of calcium ions into mast cells, a critical step in the degranulation process.[1] Additionally, **Andolast** has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which play a crucial role in the propagation of the allergic inflammatory cascade.[1]

Sodium Cromoglycate: A well-established mast cell stabilizer, sodium cromoglycate also prevents the degranulation of mast cells.[2] Its mechanism is thought to involve the inhibition of chloride channels on the mast cell membrane, which in turn is believed to modulate calcium influx, thus preventing the release of histamine and other inflammatory mediators.[3][4]



## **Signaling Pathways**

The following diagrams illustrate the proposed signaling pathways for mast cell degranulation and the points of intervention for **Andolast** and sodium cromoglycate.



Click to download full resolution via product page

Figure 1: Generalized Mast Cell Degranulation Pathway.



Click to download full resolution via product page

Figure 2: Andolast's Mechanism of Action.







Click to download full resolution via product page

Figure 3: Sodium Cromoglycate's Mechanism of Action.

## Comparative Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing **Andolast** and sodium cromoglycate are not readily available in the published literature. Therefore, this comparison is based on data from separate clinical trials for each compound. It is important to note that variations in study design, patient populations, and endpoints make direct comparisons challenging.

### **Andolast in Allergic Conditions**

While primarily investigated for asthma, **Andolast** has also shown promise in treating allergic rhinitis.[1] Clinical trials have demonstrated its efficacy in improving nasal symptoms and overall quality of life in patients with this condition.[1] However, specific quantitative data from dedicated allergic rhinitis trials are not yet widely published.

In a significant multicenter, randomized, placebo-controlled study focused on mild to moderate asthma (The ANDAST Trial), **Andolast** demonstrated a dose-dependent improvement in lung function and asthma control.[5]

Table 1: Summary of a Key **Andolast** Clinical Trial in Asthma



| Parameter          | Details                                                                                                                                                                                                                                                       |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Randomized, double-blind, placebo-controlled, multicenter                                                                                                                                                                                                     |
| Patient Population | 549 symptomatic patients with mild or moderate asthma                                                                                                                                                                                                         |
| Treatment Arms     | Andolast (2 mg, 4 mg, or 8 mg t.i.d.) or placebo                                                                                                                                                                                                              |
| Treatment Duration | 12 weeks                                                                                                                                                                                                                                                      |
| Primary Outcome    | Change from baseline in Forced Expiratory Volume in one second (FEV1)                                                                                                                                                                                         |
| Key Findings       | - Dose-dependent significant improvement in FEV1 vs. placebo (p=0.011) Significant increase in asthma control days and symptom-free days Significant reduction in the use of rescue medication Significant decrease in the incidence of asthma exacerbations. |

# Sodium Cromoglycate in Allergic Rhinitis and Conjunctivitis

Sodium cromoglycate has been extensively studied and is a well-established treatment for allergic rhinitis and allergic conjunctivitis.[2]

Table 2: Summary of a Key Sodium Cromoglycate Clinical Trial in Perennial Allergic Rhinitis



| Parameter          | Details                                                                                                                 |
|--------------------|-------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Double-blind, group comparative trial                                                                                   |
| Patient Population | Patients with perennial allergic rhinitis                                                                               |
| Treatment Arms     | 2% aqueous solution of sodium cromoglycate or placebo                                                                   |
| Key Findings       | - Statistically significant improvement in nasal symptoms (rhinorrhea, nasal congestion, sneezing) compared to placebo. |

# **Experimental Protocols: A Methodological Overview**

The following sections detail the methodologies employed in key clinical trials for **Andolast** and sodium cromoglycate.

**Andolast: The ANDAST Trial Protocol** 





Click to download full resolution via product page

Figure 4: Workflow of the ANDAST Trial.

The ANDAST trial was a multicenter, randomized, double-blind, placebo-controlled study involving 549 patients with mild to moderate asthma.[5] Participants were randomized to receive one of three doses of **Andolast** (2 mg, 4 mg, or 8 mg, three times daily) or a placebo for 12 weeks. Efficacy was assessed through scheduled visits that included pulmonary function tests (measuring FEV1 and Peak Expiratory Flow Rate), patient-reported symptom diaries, and quality of life questionnaires.[5]

## Sodium Cromoglycate: Allergic Rhinitis Trial Protocol





Click to download full resolution via product page

**Figure 5:** Workflow of a Typical Sodium Cromoglycate Allergic Rhinitis Trial.

A representative double-blind, group comparative trial for perennial allergic rhinitis involved comparing a 2% aqueous solution of sodium cromoglycate with a placebo. The primary efficacy endpoint was the change in nasal symptom scores, including rhinorrhea, nasal congestion, and sneezing.

### Conclusion

**Andolast** and sodium cromoglycate are both effective mast cell stabilizers with distinct but related mechanisms of action. **Andolast** demonstrates a dual action of blocking calcium influx and inhibiting pro-inflammatory cytokine synthesis. Sodium cromoglycate is believed to act primarily through the inhibition of chloride channels, which in turn affects calcium influx.



Clinical data supports the efficacy of **Andolast** in asthma and suggests its potential in allergic rhinitis. Sodium cromoglycate is a well-established treatment for allergic rhinitis and conjunctivitis. A direct comparative clinical trial is needed to definitively establish the relative efficacy of these two agents for the same allergic indication. Future research should focus on head-to-head trials and further elucidation of the downstream signaling pathways affected by both compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Andolast used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Andolast and Sodium Cromoglycate in Allergic Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667392#comparing-andolast-efficacy-with-sodium-cromoglycate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com